molecular formula C9H7ClO4 B13597051 3-(2-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid

3-(2-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid

Cat. No.: B13597051
M. Wt: 214.60 g/mol
InChI Key: HJVAWZQPOSGVMS-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid is an organic compound with a molecular formula of C9H7ClO4 It is a derivative of phenylpropanoic acid, featuring a chloro and hydroxy substitution on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . The reaction conditions typically include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process can be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and the concentration of reactants. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: 3-(2-Chloro-4-oxophenyl)-2-oxopropanoic acid.

    Reduction: 3-(2-Chloro-4-hydroxyphenyl)-2-hydroxypropanoic acid.

    Substitution: 3-(2-Amino-4-hydroxyphenyl)-2-oxopropanoic acid.

Scientific Research Applications

3-(2-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and chloro substituents on the phenyl ring can influence its binding affinity to enzymes and receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-4-hydroxyphenyl)-2-hydroxypropanoic acid
  • 3-(2-Amino-4-hydroxyphenyl)-2-oxopropanoic acid
  • 3-(2-Chloro-4-methoxyphenyl)-2-oxopropanoic acid

Uniqueness

3-(2-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid is unique due to the presence of both chloro and hydroxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C9H7ClO4

Molecular Weight

214.60 g/mol

IUPAC Name

3-(2-chloro-4-hydroxyphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H7ClO4/c10-7-4-6(11)2-1-5(7)3-8(12)9(13)14/h1-2,4,11H,3H2,(H,13,14)

InChI Key

HJVAWZQPOSGVMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)Cl)CC(=O)C(=O)O

Origin of Product

United States

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